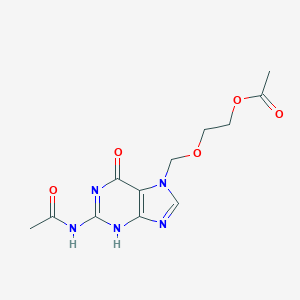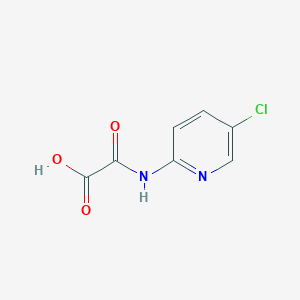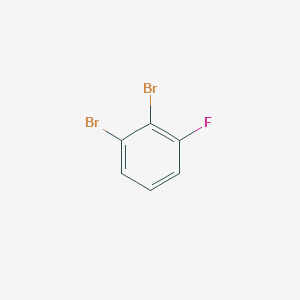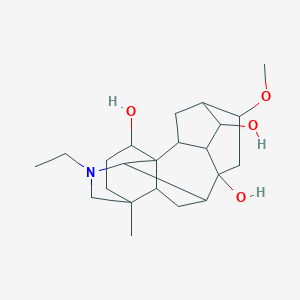
Karacoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Karakoline is a natural product found in Aconitum japonicum, Delphinium pentagynum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Karacoline in Intervertebral Disc Degeneration
This compound, a compound from Aconitum kusnezoffii Reichb., shows promise in treating intervertebral disc degeneration (IDD). It acts by inhibiting the nuclear factor (NF)-κB pathway, reducing the expression of matrix metalloproteinases (MMPs), and increasing collagen II and aggrecan expression. This indicates a potential clinical application for this compound in preventing extracellular matrix degradation in IDD (Zhou, Hong, & Zhan, 2019).
This compound in Other Research Contexts
This compound has been identified in various studies, though not always as the primary focus. For instance, it has been found in Aconitum karacolicum alongside other diterpenoid alkaloids (Sultankhodzhaev, Tashkhodzhaev, Averkiev, & Antipin, 2004). Moreover, this compound was identified as one of the key active ingredients in Shenfu Injection, which is used for treating sepsis, highlighting its potential in sepsis treatment (Yuan, Liu, Huang, Hao, & Xue, 2022).
Mecanismo De Acción
Target of Action
Karakoline has been found to interact with the NF-κB signaling pathway . The NF-κB pathway plays a crucial role in regulating immune responses, inflammation, and cell survival, making it a significant target for various therapeutic interventions.
Biochemical Pathways
The primary biochemical pathway affected by Karakoline is the NF-κB signaling pathway . By modulating this pathway, Karakoline can influence a variety of downstream effects, including the regulation of immune responses, inflammation, and cell survival.
Result of Action
The primary result of Karakoline’s action is the reduction of ECM degradation in IDD . This suggests that Karakoline may have potential therapeutic applications in the treatment of IDD and possibly other conditions involving ECM degradation.
Safety and Hazards
Propiedades
Número CAS |
39089-30-0 |
|---|---|
Fórmula molecular |
C22H35NO4 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
(1R,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |
InChI |
InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16+,17-,18+,19-,20+,21+,22+/m1/s1 |
Clave InChI |
HKQZUYOVMYOFIT-ZPHHXVHGSA-N |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)C |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C |
Sinónimos |
Karakoline; 11aH-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine, aconitane-1,8,14-triol deriv.; Carmichaeline; (1α,14α,16β)-20-Ethyl-16-methoxy-4-methylaconitane-1,8,14-triol; (1α,14α,16β)-20-Ethyl-16-methoxy-4-methyl-aconitane-1,8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Karacoline has a molecular formula of C23H33NO4 and a molecular weight of 387.51 g/mol. [, ]
A: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, DEPT, 1H,1H-COSY, NOESY, HSQC, and HMBC NMR. [, , ] These techniques provide valuable information about the connectivity and spatial arrangement of atoms within the molecule.
A: this compound has been isolated from various Aconitum species, including Aconitum carmichaeli [, , , , ], Aconitum kusnezoffii [], Aconitum nagarum var. lasiandrum [], and Aconitum falconeri []. It has also been found in Delphinium davisii [], Delphinium buschianum [], and Taxus baccata [, ].
A: Isolation of this compound typically involves extraction with ethanol or chloroform, followed by various chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20, medium-pressure MCI, and reverse phase ODS column chromatography. [, , , , ]
A: While specific details about the ADME of this compound are limited in the provided research, studies utilizing Yougui pill, a traditional Chinese medicine containing this compound, have shown that it is rapidly absorbed after oral administration in rats. [, ] Further research is needed to fully understand the pharmacokinetic profile of this compound as an individual compound.
A: Yes, studies have detected this compound in the serum of rats after administration of Yougui pill [, ] and Yunnan Baiyao [], both traditional Chinese medicine formulas containing this compound.
A: While not explicitly covered in the provided abstracts, one mentions this compound reducing the degradation of the extracellular matrix in intervertebral disc degeneration via the NF-κB signaling pathway. [] This suggests potential therapeutic avenues for this compound that warrant further investigation.
ANone: The provided research mainly focuses on the isolation, structural characterization, and some pharmacological activities of this compound. While Aconitum species, from which this compound is often isolated, are known for their toxicity due to the presence of potent neurotoxins like aconitine, specific toxicity data for this compound are limited in these studies. Further research is needed to fully evaluate its safety profile.
A: Researchers frequently employ techniques like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for the identification and quantification of this compound in complex mixtures, such as plant extracts and biological samples. [, , , , , , , ]
A: While specific stability data for this compound are not detailed in the provided research, studies on processed Aconitum roots (Heishunpian) highlight the dynamic changes in alkaloid content, including this compound, during traditional processing methods like steaming and baking. [] This suggests potential degradation pathways and highlights the need for further investigation into stabilizing this compound for pharmaceutical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


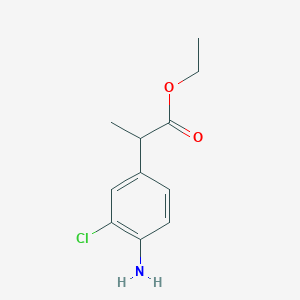
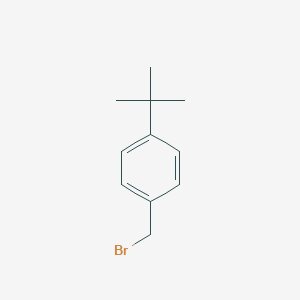
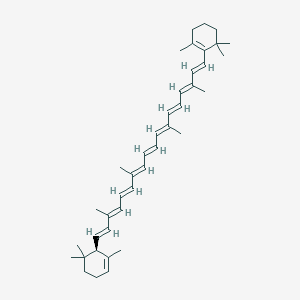


![Methyl 2-([1,1'-biphenyl]-4-yl)propanoate](/img/structure/B108794.png)
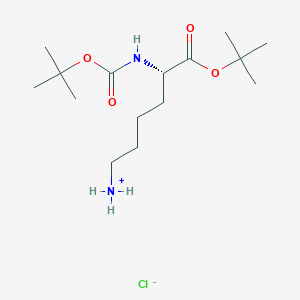
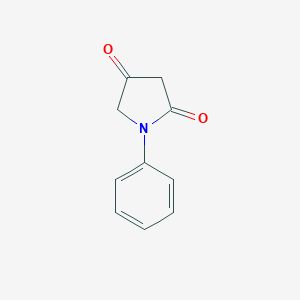
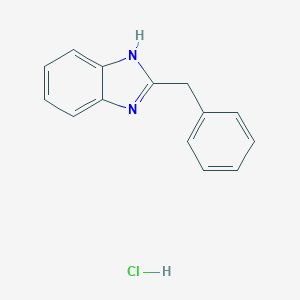

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)
